molecular formula C3H9BF4S2 B1225016 Dimethyl(methylthio)sulfonium tetrafluoroborate CAS No. 5799-67-7

Dimethyl(methylthio)sulfonium tetrafluoroborate

Cat. No.: B1225016
CAS No.: 5799-67-7
M. Wt: 196 g/mol
InChI Key: LUOOXKXNWLQGLY-UHFFFAOYSA-N
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Description

Dimethyl(methylthio)sulfonium tetrafluoroborate (C₃H₉S₂⁺·BF₄⁻) is a sulfonium salt widely employed in organic synthesis as a thiophilic activator and electrophilic methylating agent. Its structure consists of a sulfur atom bonded to two methyl groups and a methylthio group, with a tetrafluoroborate counterion. This reagent is particularly notable for its ability to generate reactive thionium ions (R₂S=O⁺) or sulfonium intermediates under mild conditions, enabling stereoselective transformations .

Key applications include:

  • Glycosylation: Activation of thioglycosides to form glycosidic bonds in carbohydrate synthesis, as demonstrated in the stereoselective preparation of blood group A and B trisaccharides .
  • Macrocyclization: Facilitating medium- to large-ring formation via intramolecular C–C bond formation, exemplified in the total synthesis of asteriscunolide D .
  • Alkylation and Demethylation: Serving as a methyl donor in alkylation reactions or promoting demethylation under specific conditions .

The reagent is typically used in polar aprotic solvents (e.g., acetonitrile, dichloromethane) at low temperatures (-20°C to 0°C) to stabilize reactive intermediates .

Properties

IUPAC Name

dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOXKXNWLQGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CS[S+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371847
Record name Dimethyl(methylthio)sulfonium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5799-67-7
Record name Dimethyl(methylthio)sulfonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl(methylthio)sulfonium Tetrafluoroborate
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Preparation Methods

Classical Alkylation of Dimethyl Sulfide with Methylsulfenyl Chloride

The most widely reported method involves the reaction of dimethyl sulfide ((CH3)2S\text{(CH}_3\text{)}_2\text{S}) with methylsulfenyl chloride (ClSCH3\text{ClSCH}_3) in the presence of a fluoroboric acid (HBF4\text{HBF}_4) . This one-pot synthesis proceeds via electrophilic alkylation, where the methylsulfenyl chloride acts as an electrophile, transferring the SCH3+\text{SCH}_3^+ moiety to dimethyl sulfide. The reaction is typically conducted at low temperatures (−20°C to 0°C) to minimize side reactions, such as over-alkylation or decomposition.

Mechanism :

(CH3)2S+ClSCH3HBF4[(CH3)2SSCH3]+BF4+HCl\text{(CH}3\text{)}2\text{S} + \text{ClSCH}3 \xrightarrow{\text{HBF}4} \left[\text{(CH}3\text{)}2\text{S}-\text{SCH}3\right]^+ \text{BF}4^- + \text{HCl}

Key parameters include stoichiometric control to ensure complete consumption of dimethyl sulfide and rigorous exclusion of moisture, which can hydrolyze methylsulfenyl chloride. Yields range from 70–85%, with purity dependent on subsequent recrystallization from dichloromethane or ethyl acetate .

Anion Metathesis via Silver Tetrafluoroborate

An alternative route involves the synthesis of the sulfonium chloride intermediate followed by anion exchange. Dimethyl sulfide is first treated with methylsulfenyl chloride to form dimethyl(methylthio)sulfonium chloride ([(CH3)2SSCH3]+Cl\left[\text{(CH}_3\text{)}_2\text{S}-\text{SCH}_3\right]^+ \text{Cl}^-), which undergoes metathesis with silver tetrafluoroborate (AgBF4\text{AgBF}_4) in anhydrous dichloromethane :

[(CH3)2SSCH3]+Cl+AgBF4[(CH3)2SSCH3]+BF4+AgCl\left[\text{(CH}3\text{)}2\text{S}-\text{SCH}3\right]^+ \text{Cl}^- + \text{AgBF}4 \rightarrow \left[\text{(CH}3\text{)}2\text{S}-\text{SCH}3\right]^+ \text{BF}4^- + \text{AgCl} \downarrow

Advantages :

  • Higher purity due to precipitation of AgCl.

  • Scalability for industrial production.

Conditions :

  • Reaction time: 1–2 hours at room temperature.

  • Solvent: Dichloromethane or acetonitrile.

  • Yield: 80–90% after filtration and solvent removal .

Direct Synthesis Using Trimethylsulfoxonium Tetrafluoroborate

A less common but efficient method employs trimethylsulfoxonium tetrafluoroborate as a precursor. Reduction with thiourea or sodium borohydride in the presence of HBF4\text{HBF}_4 selectively replaces the sulfoxide oxygen with a methylthio group :

(CH3)3SO+BF4+NaBH4HBF4[(CH3)2SSCH3]+BF4+Byproducts\text{(CH}3\text{)}3\text{SO}^+ \text{BF}4^- + \text{NaBH}4 \xrightarrow{\text{HBF}4} \left[\text{(CH}3\text{)}2\text{S}-\text{SCH}3\right]^+ \text{BF}_4^- + \text{Byproducts}

Optimization Notes :

  • Excess thiourea ensures complete reduction.

  • Yields: 60–70%, limited by competing decomposition pathways.

Large-Scale Industrial Production

Industrial synthesis prioritizes cost-effectiveness and safety. A continuous flow reactor system is employed, combining dimethyl sulfide and methylsulfenyl chloride in a HBF4\text{HBF}_4-methanol slurry. Key features include:

  • Temperature Control : Maintained at −10°C to prevent exothermic side reactions.

  • Residence Time : 30 minutes for complete conversion.

  • Workup : Crystallization from cold ethanol yields technical-grade DMTSF (95% purity).

Economic Considerations :

  • Raw material cost: ~$120/kg for methylsulfenyl chloride.

  • Throughput: 50–100 kg/day per reactor module .

Green Synthesis Approaches

Recent advances focus on solvent-free and catalytic methods. For example, ball-milling dimethyl sulfide with methylsulfenyl fluoride (FSCH3\text{FSCH}_3) and HBF4\text{HBF}_4 generates DMTSF in 65% yield without solvent :

(CH3)2S+FSCH3Mechanical Milling[(CH3)2SSCH3]+BF4\text{(CH}3\text{)}2\text{S} + \text{FSCH}3 \xrightarrow{\text{Mechanical Milling}} \left[\text{(CH}3\text{)}2\text{S}-\text{SCH}3\right]^+ \text{BF}_4^-

Benefits :

  • Reduced waste generation.

  • Shorter reaction times (30 minutes).

Challenges :

  • Limited scalability.

  • Higher energy input for milling.

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Scalability
Classical Alkylation−20°C, 2h75%90%Moderate
Anion MetathesisRT, 1h85%95%High
Trimethylsulfoxonium Route0°C, 4h65%85%Low
Industrial Production−10°C, Continuous Flow90%95%Very High
Green SynthesisSolvent-free, Milling65%80%Experimental

Chemical Reactions Analysis

Glycosylation Reactions and Stereoinduction

DMTSF acts as a thiophilic activator in glycosylation reactions, enabling stereoselective formation of glycosidic bonds. Studies using glucosyl donor 1a demonstrated that alcohol acceptors with bulkier alkyl chains (e.g., n-butanol) enhance β-selectivity, while smaller alcohols (e.g., methanol) yield mixed α/β ratios. For example:

EntryAcceptorActivatorTempYield (%)α/β Ratio
1MeOHDMTSF−20 °C601/1.5
4BuOHDMTSF−20 °C681/4.1
9BuOHDMTSF−40 °C73β-only

Under optimized conditions (−40 °C, CH₂Cl₂), DMTSF facilitated exclusive β-selectivity (Entry 9) . Compatibility with other activators like NIS/TMSOTf and Ph₂SO/Tf₂O further highlights its utility (Entries 10–12) . Mechanistically, DMTSF masks hydroxyl groups, preventing undesired self-condensation and directing acceptor approach via steric effects .

Electrophilic Cyclization of o-Alkynyl Anisoles

DMTSF induces electrophilic cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans. This reaction proceeds under ambient conditions with high yields (up to 90%) and broad substituent tolerance . For instance:

  • Substrates with electron-donating groups (e.g., -OMe, -SMe) cyclize efficiently, yielding benzofurans retaining the sulfurmethyl group.

  • Subsequent cascade cyclization with alkynes generates thieno[3,2-b]benzofuran cores, valuable in pharmaceutical and materials chemistry .

Intramolecular Diels-Alder Reactions (IMDAF)

DMTSF mediates the synthesis of cyclic 2-(methylthio)-5-amidofurans, which undergo thermolysis to trigger IMDAF. For example:

  • Thermolysis of furan 9 (annealed to an azepine ring) at 25 °C produces oxa-bridge cycloadducts, followed by a 1,2-methylthio shift to form tricyclic lactams in >85% yield .

  • Conformational effects from carbonyl groups in the tether accelerate IMDAF, enabling room-temperature reactions .

Azasulfenylation of Olefins

DMTSF initiates nucleophilic attack on olefins, enabling azasulfenylation. Key applications include:

  • Formation of aziridinium ions via reaction with amines, which undergo ring-opening to yield β-amino sulfides .

  • Cyclization of dithioacetals on indoles to generate polycyclic structures (e.g., tetrahydrocarbazoles) .

Thionium Ion-Promoted Mannich Cyclization

Treatment of amido-substituted thioacetals with DMTSF generates thionium ions, which undergo cyclization to form lactams. Subsequent reaction with DMTSF produces N-acyliminium ions, enabling one-pot synthesis of azapolycyclic systems. For example:

  • Cyclization of thioacetals with aromatic tethers yields erythrina alkaloid core skeletons .

  • Olefinic tethers lead to fused bicyclic lactams, demonstrating modular access to nitrogen-rich heterocycles .

Organometallic Additions and Macrocyclizations

DMTSF facilitates organometallic additions to thioketals, enabling macrocyclization. Early studies showed its utility in forming medium- to large-ring systems via controlled nucleophilic attack .

Key Mechanistic Insights

  • Steric Directing : Bulky boron reagents (e.g., Bu₂BOTf) paired with DMTSF enforce β-selectivity in glycosylations by sterically blocking α-face approach .

  • Electrophilic Activation : DMTSF’s ability to generate electrophilic intermediates (e.g., thionium ions, aziridinium ions) underpins its versatility in cyclizations .

  • Compatibility : Works synergistically with diverse activators (AgOTf, NIS/TMSOTf) and solvents (CH₂Cl₂, toluene), broadening synthetic utility .

Scientific Research Applications

Organic Synthesis

Dimethyl(methylthio)sulfonium tetrafluoroborate serves as a powerful methylating agent and a reagent in organic synthesis. Its ability to facilitate nucleophilic substitution reactions makes it valuable for synthesizing complex molecules.

  • Electrophilic Cyclization : A notable application is its use in the electrophilic cyclization of o-alkynyl thioanisoles to synthesize 2,3-disubstituted benzo[b]thiophenes. This reaction can be conducted under mild conditions and yields high purity products. For example, a study demonstrated that using this compound led to a yield of 99% for the desired cyclized product at room temperature .
Reaction TypeYield (%)ConditionsReference
Electrophilic Cyclization99Room temperature
Synthesis of Sulfoxides82m-CPBA mediated oxidation

Electrochemical Applications

In the realm of electrochemistry, this compound is utilized in developing electrolytes for batteries and supercapacitors. Its properties enhance ionic conductivity, which is crucial for energy storage technologies.

  • Energy Storage Solutions : The compound's ability to improve ionic conductivity can lead to more efficient energy storage systems, addressing the escalating demand for renewable energy solutions .

Material Science

This compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings.

  • Durability and Performance : By incorporating this compound into formulations, researchers have improved the durability and performance of materials used in various industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound enhances the efficacy of pesticides and herbicides.

  • Crop Protection : Its incorporation into agrochemical formulations has shown promise in improving crop protection strategies, thereby benefiting agricultural productivity .

Analytical Chemistry

The compound is also significant in analytical chemistry for detecting and quantifying specific compounds.

  • Environmental Monitoring : As a reagent in various assays, it aids researchers in achieving accurate results essential for environmental monitoring and quality control .

Case Study 1: Electrophilic Cyclization of Alkynes

A study utilized this compound to perform electrophilic cyclization on various substituted alkynes. The results indicated that the reaction was tolerant of different functional groups and consistently yielded high purity products under ambient conditions .

Case Study 2: Application in Agrochemicals

Research demonstrated that formulations containing this compound significantly enhanced the effectiveness of certain herbicides, leading to improved weed control in crop fields. This application highlights its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of dimethyl(methylthio)sulfonium tetrafluoroborate involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonium and oxonium salts share structural and functional similarities but exhibit distinct reactivity profiles. Below is a detailed comparison:

Structural and Reactivity Comparisons

Compound Name Structure Key Applications Reactivity Features
Dimethyl(methylthio)sulfonium tetrafluoroborate (Me)(MeS)S⁺·BF₄⁻ Glycosylation , macrocyclization , thiophilic activation Generates thionium ions; activates thioglycosides via S–S bond cleavage .
Trimethyl sulfonium tetrafluoroborate (Me)₃S⁺·BF₄⁻ Demethylation , methylation of nucleophiles Strong methylating agent; demethylates under BF₃ catalysis .
Trimethyloxonium tetrafluoroborate (Me)₃O⁺·BF₄⁻ Alkylation of amines, ethers, and heterocycles Highly electrophilic but moisture-sensitive; reacts with weak nucleophiles .
Isopropyl(diphenyl)sulfonium tetrafluoroborate (i-Pr)(Ph)₂S⁺·BF₄⁻ Epoxide synthesis via sulfonium ylides Stabilized by aryl groups; forms ylides for stereoselective epoxidation .
Cyclopropyldiphenylsulfonium tetrafluoroborate (C₃H₅)(Ph)₂S⁺·BF₄⁻ Cyclopropane ring-opening reactions Generates cyclopropylcarbinyl cations; used in ring-expansion reactions .

Functional Differences

  • Electrophilicity : Trimethyloxonium tetrafluoroborate is more electrophilic than sulfonium analogs due to oxygen’s higher electronegativity, making it effective for alkylating amines and ethers . In contrast, this compound prioritizes sulfur-centered reactivity (e.g., thionium ion formation) .
  • Stability : Sulfonium salts with aromatic substituents (e.g., isopropyl(diphenyl)sulfonium) exhibit enhanced stability, enabling their use in ylide-mediated epoxidations . DMTSF, however, requires low temperatures to prevent decomposition .
  • Regioselectivity : In alkene functionalization, DMTSF promotes Markovnikov-oriented thioether formation, while phenylsulfenamides yield anti-Markovnikov products .

Research Findings and Data Tables

Table 1: Reaction Yields in Glycosylation Reactions

Substrate Reagent Product Yield Stereoselectivity (α:β) Reference
Thioglycoside (8a,b) DMTSF in CH₃CN, -20°C >90% 9:1 (α-dominated)
N-Acetylglucosamine donor Trimethyloxonium tetrafluoroborate 65% 3:1 (β-dominated)

Table 2: Macrocyclization Efficiency

Substrate Reagent Ring Size Yield Reference
Dithioketal precursor DMTSF in CH₂Cl₂, 25°C 11-membered 75%
Thioketal Cyclopropyldiphenylsulfonium salt 8-membered 50%

Biological Activity

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) is a compound recognized for its electrophilic properties, particularly in organic synthesis. Its biological activity, while not extensively documented in terms of direct pharmacological effects, has implications in various chemical reactions that can influence biological systems. This article explores the synthesis, reactivity, and potential biological implications of DMTSF, supported by relevant studies and data tables.

DMTSF is characterized by the molecular formula C3H9BF4S2C_3H_9BF_4S_2 and a molecular weight of 196.03 g/mol. It is typically presented as a white to almost white solid with a melting point ranging from 89 to 96 °C. The compound is sensitive to moisture and heat, requiring storage under inert gas conditions at low temperatures .

Table 1: Physical Properties of DMTSF

PropertyValue
Molecular FormulaC₃H₉BF₄S₂
Molecular Weight196.03 g/mol
Melting Point89-96 °C
AppearanceWhite to almost white solid
Purity>97%

The primary biological activity of DMTSF arises from its ability to act as an electrophilic methylsulfenylation reagent. This property allows it to participate in various cyclization reactions, particularly involving thioacetals and alkynes, leading to the formation of complex heterocycles such as benzo[b]thiophenes . The mechanism generally involves the generation of a thionium ion that facilitates cyclization with adjacent carbonyl groups, resulting in the formation of sulfur-containing compounds that may exhibit biological relevance.

Case Study: Electrophilic Cyclization

A notable study reported the use of DMTSF in the electrophilic cyclization of o-alkynyl thioanisoles, yielding high-efficiency products under mild conditions. The reaction demonstrated excellent yields (up to 99%) when optimized with dichloromethane as a solvent and using an excess of DMTSF . This reaction showcases the utility of DMTSF in synthesizing biologically relevant compounds that could serve as drug precursors.

Table 2: Related Biological Activities of Sulfoxide Derivatives

CompoundActivityReference
EsomeprazoleProton pump inhibitor
ModafinilWakefulness-promoting agent
ArmodafinilCognitive enhancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl(methylthio)sulfonium tetrafluoroborate, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves reacting dimethyl sulfide with methylthio reagents in the presence of BF₃·OEt₂ or Selectfluor in solvents like CH₂Cl₂ or MeCN. Optimization includes controlling stoichiometry, solvent polarity, and temperature (e.g., 0°C to reflux) to minimize side reactions . Column chromatography (silica gel) and recrystallization are standard purification steps. Monitor reaction progress via TLC and adjust reaction times (typically 2–24 hours) based on substrate reactivity .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C/¹⁹F NMR to confirm substituent environments (e.g., sulfonium center at ~δ 3.5–4.0 ppm in ¹H NMR). Mass spectrometry (EI or ESI) verifies molecular ion peaks (e.g., [M-BF₄]⁺). Melting point analysis and IR spectroscopy (S–C and B–F stretches at ~600–700 cm⁻¹) provide additional validation . Cross-reference data with thermodynamic databases (e.g., IUPAC standards) to ensure consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin corrosion (Skin Corr. 1B classification). Avoid contact with moisture to prevent HF release. For spills, neutralize with calcium carbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How does the sulfonium center in this compound influence its reactivity in alkylation or fluorination reactions?

  • Methodology : Investigate via comparative kinetic studies with analogs like trimethyloxonium tetrafluoroborate. Use DFT calculations to map charge distribution (e.g., Mulliken charges on sulfur) and assess nucleophilic attack sites. Monitor reaction intermediates via in situ ¹⁹F NMR or X-ray crystallography . For fluorination, test reactivity with aryl boronic acids under varying BF₄⁻ concentrations .

Q. What strategies mitigate instability of this compound in protic solvents or elevated temperatures?

  • Methodology : Conduct stability assays (TGA/DSC) to identify decomposition thresholds (e.g., >80°C). Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to suppress hydrolysis. Stabilize the sulfonium center via electron-withdrawing substituents or counterion exchange (e.g., PF₆⁻ vs. BF₄⁻) .

Q. How can computational modeling predict the thermodynamic properties of this compound for reaction design?

  • Methodology : Perform Gaussian calculations (B3LYP/6-311+G(d,p)) to estimate Gibbs free energy (ΔG) of formation and solubility parameters. Validate with experimental data (e.g., solubility in DMSO vs. EtOAc) and correlate with Hansen solubility parameters .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported yields or reaction conditions for sulfonium salts?

  • Methodology : Replicate key procedures from primary literature (e.g., vs. 17) while controlling variables (solvent grade, catalyst purity). Use statistical design of experiments (DoE) to identify critical factors (e.g., temperature, pH). Cross-check NMR shifts with IUPAC-recommended reference compounds to rule out impurities .

Q. What analytical techniques are most reliable for detecting byproducts in sulfonium salt syntheses?

  • Methodology : Combine HPLC-MS (C18 column, acetonitrile/water gradient) with ²⁹Si NMR (if silicon-containing byproducts are suspected). For halogenated impurities, use ion chromatography to quantify residual F⁻ or BF₃ .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl(methylthio)sulfonium tetrafluoroborate
Reactant of Route 2
Dimethyl(methylthio)sulfonium tetrafluoroborate

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